molecular formula C9H9ClN2O B1590722 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 80484-00-0

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1590722
CAS RN: 80484-00-0
M. Wt: 196.63 g/mol
InChI Key: KCCDAWOBCMZDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound used in scientific research.

  • It possesses diverse applications such as drug development, catalyst synthesis, and material science.





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The IUPAC name is 6-chloro-1-methyl-3,4-dihydro-2(1H)-quinoxalinone .

    • Molecular formula: C9H9ClN2O .

    • Molecular weight: 196.64 g/mol .

    • InChI code: 1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3 .





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Purity : 98%.

    • Physical Form : Solid.

    • Storage Temperature : Sealed in dry conditions at 2-8°C.




  • Scientific Research Applications

    Anti-Cancer Potential

    6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, as part of the quinoxaline derivatives, has been researched for its potential applications in various fields, including pharmaceuticals. For example, a study focused on the synthesis of an isoxazolquinoxaline derivative, exploring its structure and predicting its anti-cancer activity through docking studies against human proteins. This research highlights the compound's potential in drug development for cancer treatment (Abad et al., 2021).

    Corrosion Inhibition

    The compound has also been evaluated for its efficiency as a corrosion inhibitor for steel in acidic environments. Its inhibitory properties were investigated through various techniques, demonstrating significant protection against corrosion, which suggests its utility in industrial applications to prolong the lifespan of metal structures (Forsal et al., 2010).

    Enantioselective Hydrogenation

    Research into the enantioselective hydrogenation of 2-methylquinoxaline to its tetrahydro derivative has been conducted, showcasing the use of iridium catalysis. This process is critical for producing specific enantiomers of pharmaceutical compounds, indicating the importance of quinoxaline derivatives in synthetic organic chemistry and drug synthesis (Bianchini et al., 1998).

    Antimicrobial Activity

    Another area of research involves synthesizing new quinoxaline derivatives to explore their antimicrobial properties. This work aims to optimize these compounds for enhanced antimicrobial activity, providing insights into their potential use in developing new antibiotics or antiseptic agents (Singh et al., 2010).

    Safety And Hazards



    • Pictograms: GHS07 (Warning).

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautionary Statements: P261 (Avoid breathing dust/fume/gas), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

    • MSDS: Link.




  • Future Directions



    • Further research is needed to explore its potential applications and mechanisms.




    Please note that the information provided is based on available data, and additional research may be required for a more detailed analysis. If you have any specific questions or need further clarification, feel free to ask!


    properties

    IUPAC Name

    6-chloro-1-methyl-3,4-dihydroquinoxalin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KCCDAWOBCMZDBX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=O)CNC2=C1C=CC(=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9ClN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40513285
    Record name 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40513285
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    196.63 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

    CAS RN

    80484-00-0
    Record name 6-Chloro-3,4-dihydro-1-methyl-2(1H)-quinoxalinone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=80484-00-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40513285
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
    Reactant of Route 2
    6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
    Reactant of Route 3
    Reactant of Route 3
    6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
    Reactant of Route 4
    6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
    Reactant of Route 5
    Reactant of Route 5
    6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
    Reactant of Route 6
    6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.